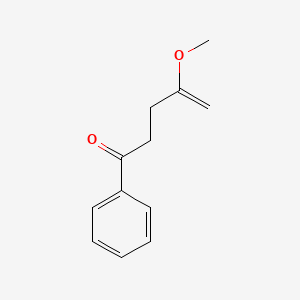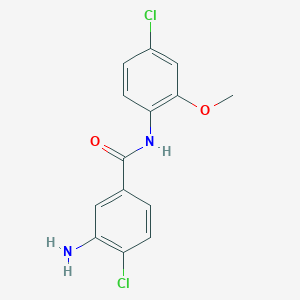
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with two 6-methylpyridin-2-yl groups at the 5 and 6 positions, and two methyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridin-2-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridine: This compound is similar in structure but lacks the pyrazine core.
2,5-Dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine: This compound has a similar pyrazine core but different substituents.
Uniqueness
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
89684-67-3 |
|---|---|
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C18H18N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10H,1-4H3 |
Clé InChI |
PKDNGDWRVKRJBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC(=C(N=C2C3=CC=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)

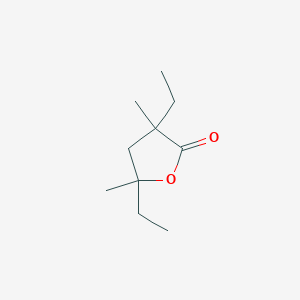
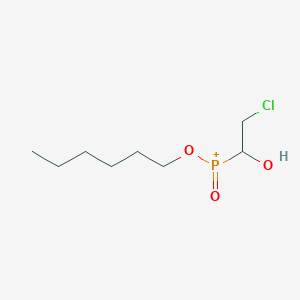

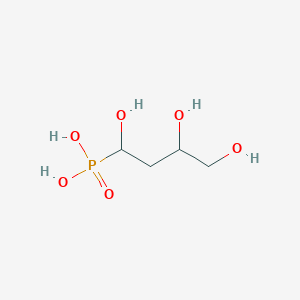
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
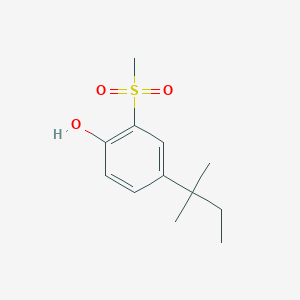
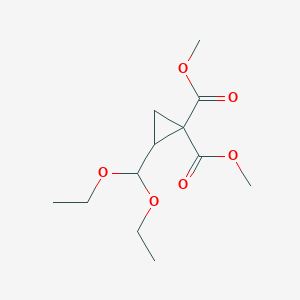
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
